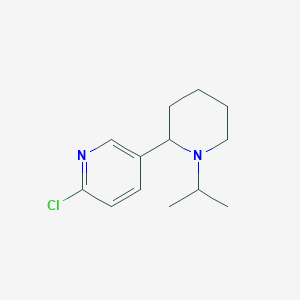![molecular formula C16H16N2O B11825301 Benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-](/img/structure/B11825301.png)
Benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]- is a chemical compound with the molecular formula C15H14N2O It is a derivative of benzonitrile, where the benzene ring is substituted with a 4-[2-(5-ethyl-2-pyridinyl)ethoxy] group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]- typically involves the reaction of 4-hydroxybenzonitrile with 2-(5-ethyl-2-pyridinyl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) are often used to facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives can be formed, depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
Benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile: The parent compound, which lacks the 4-[2-(5-ethyl-2-pyridinyl)ethoxy] group.
4-(5-propyl-2-pyridyl)benzonitrile: A similar compound with a propyl group instead of an ethyl group on the pyridine ring.
Uniqueness
Benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]- is unique due to the presence of the 4-[2-(5-ethyl-2-pyridinyl)ethoxy] group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C16H16N2O |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
4-[2-(5-ethylpyridin-2-yl)ethoxy]benzonitrile |
InChI |
InChI=1S/C16H16N2O/c1-2-13-3-6-15(18-12-13)9-10-19-16-7-4-14(11-17)5-8-16/h3-8,12H,2,9-10H2,1H3 |
Clave InChI |
HBHUXNDUZWGLAA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl (1-(benzo[d]thiazol-2-yl)piperidin-3-yl)carbamate](/img/structure/B11825219.png)



![tert-butyl(((3S,8R,9S,10R,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)dimethylsilane](/img/structure/B11825250.png)
![(Z)-7-[(1R,2R,3R,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B11825256.png)

![(3aR,6S,8aR)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B11825259.png)






